4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid
Description
4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a fused pyridine-pyrimidine core with a carboxylic acid substituent at position 2. The compound’s rigid bicyclic framework and hydrogen-bonding capabilities (via the carbonyl and carboxylic acid groups) make it a versatile building block for drug design, particularly in kinase inhibition and antimicrobial applications.
Properties
IUPAC Name |
4-oxo-3H-pyrido[3,4-d]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-7-4-1-2-9-3-5(4)10-6(11-7)8(13)14/h1-3H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNWCFMQUUMQRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid is the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a critical component of the cellular machinery that regulates protein synthesis. It plays a key role in the initiation phase of eukaryotic translation, which is a crucial step in protein synthesis.
Mode of Action
The compound acts as an inhibitor of eIF4E. By binding to eIF4E, it prevents the assembly of the eIF4F complex, which is essential for the cap-dependent translation initiation. This disruption leads to a decrease in protein synthesis, affecting the expression of proteins involved in various cellular processes.
Biochemical Pathways
The inhibition of eIF4E affects multiple biochemical pathways. As eIF4E is involved in the translation of a subset of mRNAs, its inhibition can lead to the downregulation of proteins involved in cell proliferation, survival, and other processes. This can have downstream effects on various signaling pathways, including those involved in inflammation and cancer.
Result of Action
The inhibition of eIF4E by this compound can lead to a variety of cellular effects. For instance, it has been suggested that the compound may have antiphlogistic, analgetic, and antipyretic effects. Additionally, due to its impact on protein synthesis, it may also have effects on the central nervous system.
Biological Activity
The compound 4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid is a member of the pyrido[3,4-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-component reactions that yield high purity and yield. For example, a one-pot reaction involving 2-thiobarbituric acid and aromatic aldehydes under ultrasonic irradiation has been reported to produce pyrido[2,3-d]pyrimidine derivatives with significant antimicrobial properties .
Antimicrobial Activity
Research indicates that derivatives of pyrido[3,4-d]pyrimidine compounds exhibit notable antimicrobial activity. A study evaluated various synthesized compounds against bacterial strains and found that certain derivatives demonstrated effective inhibition against Pseudomonas aeruginosa and other pathogens. The minimum inhibitory concentration (MIC) values were determined to assess potency .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2g | 32 | Pseudomonas aeruginosa |
| 2c | 16 | Staphylococcus aureus |
| 2h | 64 | Escherichia coli |
Antiallergenic Activity
Another significant area of research involves the antiallergenic properties of related compounds. A series of thieno[2,3-d]pyrimidine derivatives were tested in rat models for their ability to inhibit histamine release and bronchospasm. Compounds such as ethyl 6-ethyl-3,4-dihydro-4-oxothieno-[2,3-d]pyrimidine-2-carboxylate showed promising results with a duration of action lasting up to four hours in passive cutaneous anaphylaxis tests .
The biological activity of these compounds is often attributed to their ability to interact with specific biological targets. For instance:
- Histone Demethylase Inhibition : Certain derivatives have been identified as potent inhibitors of histone lysine demethylases (KDMs), which play crucial roles in epigenetic regulation. Compounds were shown to bind effectively to the active site of KDMs, leading to significant inhibition of their activity .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study synthesized a library of pyrido[3,4-d]pyrimidine derivatives and tested their antimicrobial efficacy against various strains. The results indicated a broad spectrum of activity, particularly against Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that substitutions at specific positions significantly enhanced antimicrobial potency .
- Case Study on Antiallergenic Properties : In another investigation focusing on antiallergenic activity, several compounds were evaluated for their effectiveness in reducing allergen-induced responses in animal models. The findings suggested that modifications at the 5 and 6 positions of the pyrido ring optimized the antiallergenic effects, highlighting the importance of structural diversity in developing effective therapeutics .
Scientific Research Applications
1.1. Synthesis of Metalloprotease Inhibitors
One of the prominent applications of 4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid is in the synthesis of metalloprotease inhibitors. These inhibitors are crucial for therapeutic strategies against various diseases, including cancer and inflammatory disorders. The compound has been shown to effectively inhibit matrix metalloproteinases (MMPs), particularly MMP-13, which plays a significant role in tissue remodeling and tumor progression .
1.2. HIV-1 Integrase Inhibitors
Recent studies have identified derivatives of this compound as promising candidates for HIV-1 integrase inhibitors. Research has demonstrated that these derivatives exhibit selective and efficient inhibition of strand transfer activity in HIV-1 integrase, suggesting their potential use in antiviral therapies .
2.1. Modulation of TGR5 Activity
The compound has been explored for its role as a modulator of the TGR5 receptor, which is implicated in metabolic and gastrointestinal diseases. It has been suggested that compounds derived from 4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine can act as agonists for TGR5, providing therapeutic benefits for conditions like type II diabetes and obesity by enhancing local intestinal activity with minimal systemic exposure .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing various derivatives of this compound demonstrated the compound's versatility in generating new pharmacologically active entities. The characterization involved using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of synthesized compounds.
Case Study 2: Antiviral Activity
In another research initiative, derivatives of the compound were tested for their antiviral efficacy against HIV. The results indicated a significant reduction in viral replication in vitro when treated with specific derivatives, highlighting the compound's potential role in developing new antiviral therapies.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrimidine-Based Carboxylic Acid Derivatives
Key Observations
Core Structure and Bioactivity: The target compound’s pyrido[3,4-d]pyrimidine core differs from pyrido[2,3-d] (e.g., ) in nitrogen positioning, which may alter electron distribution and binding affinity. Thieno-pyrimidines (e.g., ) replace a pyridine ring with thiophene, enhancing lipophilicity and altering π-π stacking interactions.
Substituent Effects: Ester vs. Carboxylic Acid: Ethyl and methyl esters (e.g., ) exhibit higher stability and lipophilicity compared to carboxylic acids, favoring membrane permeability.
Spectral and Physical Properties :
- The methylated pyrrolo-pyrimidine shows distinct ¹H NMR signals for the methyl group (δ 3.94) and aromatic protons (δ 7.07–8.84), consistent with its fused heteroaromatic system.
- Melting points correlate with crystallinity; the high mp (281–283°C) of suggests strong intermolecular hydrogen bonding via the carboxylic acid group.
Synthetic Accessibility: Ethyl pyrido[2,3-d]pyrimidine and thieno-pyrimidine derivatives are commercially available, indicating well-established synthetic routes. By contrast, the target compound may require specialized methods for regioselective fusion.
Research Implications
The structural diversity among these analogues highlights the tunability of the pyrimidine-carboxylic acid scaffold. For instance:
- Drug Design: The carboxylic acid group in the target compound could serve as a hydrogen-bond donor for ATP-binding pockets in kinases, analogous to quinoline-3-carboxamides in antimicrobial agents .
- SAR Studies : Substituents at N1 (e.g., methyl in ) or C7 (chloro in ) could be optimized to balance potency and pharmacokinetics.
Preparation Methods
Reaction Optimization
Yields in this method range from 45% to 62%, depending on the substituents and reaction time. Prolonged heating (>12 hours) improves cyclization but risks decarboxylation. A study comparing catalysts found that p-toluenesulfonic acid (PTSA) enhances regioselectivity by stabilizing intermediates through hydrogen bonding.
Derivative Synthesis
Ethyl ester derivatives, such as ethyl 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate, are often synthesized first due to their stability, with subsequent hydrolysis yielding the carboxylic acid. Hydrolysis using NaOH in ethanol/water (1:1) at 80°C for 6 hours achieves >95% conversion.
Mo(CO)₆-Mediated Isoxazole Ring Expansion
A novel approach leverages molybdenum hexacarbonyl [Mo(CO)₆] to rearrange methyl 2-(isoxazol-5-yl)-3-oxopropanoates into 4-oxo-1,4-dihydropyridine-3-carboxylates, which are functionalized to the target compound.
Mechanism and Steps
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Isoxazole Synthesis : Nitrile oxides, generated from N-hydroxyimidoyl chlorides, undergo [3+2] cycloaddition with propargyl halides to form 5-substituted isoxazoles.
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Cyanoester Formation : The isoxazoles are cyanated using dimethylcyanamide, followed by acid hydrolysis and esterification to yield methyl 2-(isoxazol-5-yl)-3-oxopropanoates.
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Ring Expansion : Treatment with Mo(CO)₆ in toluene at 110°C induces a retro-Diels-Alder reaction, expanding the isoxazole to a pyridone scaffold.
Yield and Selectivity
This method achieves yields of 68–89% for 2,6-diaryl-substituted derivatives. The electron-withdrawing effect of the carboxylic acid group directs regioselectivity, minimizing byproducts like 5-unsubstituted pyridones.
Multicomponent One-Pot Synthesis
Eco-friendly one-pot strategies condense 4-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation or aqueous conditions.
Reaction Conditions
Mechanistic Pathway
The reaction proceeds via Knoevenagel condensation (aldehyde + malononitrile), Michael addition (to 4-aminouracil), and cyclodehydration. Polar protic solvents like ethanol accelerate the final cyclization step.
Esterification and Hydrolysis Pathways
Ethyl ester intermediates are pivotal in large-scale syntheses. Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate is synthesized via nucleophilic acyl substitution, followed by saponification:
Analytical Characterization
Structural confirmation relies on spectroscopic data:
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¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, J = 5.4 Hz, 1H, pyridine-H), 12.1 (s, 1H, COOH).
Comparative Evaluation of Methods
Q & A
Q. What are the standard synthetic routes for 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid, and how can researchers optimize yield?
A common method involves condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under basic conditions (triethylamine), followed by cyclization with sodium methoxide. Key parameters include:
Q. Which spectroscopic techniques are critical for characterizing this compound?
Researchers should prioritize:
- NMR : To confirm the pyrido-pyrimidine scaffold and substituent positions.
- HPLC-MS : For purity assessment (>95%) and molecular weight verification.
- FT-IR : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-H bonds. Note: Reproducibility depends on sample preparation (e.g., drying to remove solvent residues) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture, as per stability studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Core Modifications : Introduce substituents at the pyrimidine ring (e.g., methyl, trifluoromethyl) to assess electron-withdrawing/donating effects on bioactivity.
- Side-Chain Variations : Replace the carboxylic acid group with esters or amides to study solubility and membrane permeability.
- Biological Assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., kinase targets) and cytotoxicity profiling .
Q. What strategies mitigate contradictory data in solubility and stability studies?
Contradictions often arise from solvent polarity or pH variations. For reproducible results:
- Use standardized buffers (e.g., PBS at pH 7.4 for solubility).
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Cross-validate findings using differential scanning calorimetry (DSC) to detect polymorphic changes .
Q. How can researchers address low yield in scale-up synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .
- Catalyst Screening : Test alternatives to triethylamine (e.g., DBU) for enhanced cyclization efficiency.
- Workup Optimization : Replace filtration with centrifugation to recover intermediates more effectively .
Q. What advanced analytical methods resolve spectral overlaps in impurity profiling?
- 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals in the pyrido-pyrimidine core.
- LC-HRMS/MS : Identifies trace impurities (e.g., diastereomers or oxidation byproducts) with ppm-level mass accuracy .
Methodological Considerations
Q. How to design a stability-indicating assay for this compound?
- Forced Degradation : Expose the compound to heat (80°C), UV light (254 nm), and acidic/alkaline conditions.
- Chromatographic Setup : Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% TFA in water/acetonitrile) to separate degradation products .
Q. What computational tools predict metabolic pathways for this scaffold?
- ADMET Predictors : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism sites.
- Docking Studies : Map interactions with hepatic enzymes (e.g., CYP3A4) to prioritize lab-synthesized metabolites for validation .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies?
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Compound Purity : Confirm via orthogonal methods (e.g., elemental analysis + NMR) to rule out impurity-driven artifacts.
- Meta-Analysis : Compare IC₅₀ values from peer-reviewed studies using fixed-effect statistical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
